molecular formula C12H14BClF2O2 B3115863 2-Chloro-4,5-difluorophenylboronic acid, pinacol ester CAS No. 2121514-02-9

2-Chloro-4,5-difluorophenylboronic acid, pinacol ester

Cat. No.: B3115863
CAS No.: 2121514-02-9
M. Wt: 274.5 g/mol
InChI Key: JMRMQKLNWZBIEO-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-4,5-difluorophenylboronic acid, pinacol ester are organic compounds that participate in carbon-carbon bond formation reactions . This compound is often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boron moiety of the compound is transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound’s boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that the compound is usually bench stable, easy to purify, and often commercially available . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds . For example, the compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and moisture . The compound is typically stored at temperatures between 2-8°C . It’s also important to avoid the formation of dust and aerosols, as these can affect the compound’s stability and efficacy .

Safety and Hazards

While specific safety and hazard information for 2-Chloro-4,5-difluorophenylboronic acid pinacol ester is not available, it’s important to handle all chemicals with care. General precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

The future directions in the research and application of 2-Chloro-4,5-difluorophenylboronic acid pinacol ester and similar compounds could involve further exploration of their synthesis methods and chemical reactions. For instance, the development of more efficient and diverse methods for the synthesis of pinacol boronic esters could be a potential area of research . Additionally, the exploration of new chemical reactions involving these compounds could lead to the discovery of new valuable transformations .

Biochemical Analysis

Biochemical Properties

2-Chloro-4,5-difluorophenylboronic acid, pinacol ester plays a significant role in biochemical reactions, particularly in the field of medicinal chemistry. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound is known to participate in Suzuki-Miyaura coupling reactions, where it acts as a boron-containing reagent that interacts with palladium catalysts to form carbon-carbon bonds. This interaction is crucial for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in synthetic chemistry rather than direct biological activity. Its use in the synthesis of bioactive compounds can indirectly influence cell function. For instance, compounds synthesized using this boronic ester may affect cell signaling pathways, gene expression, and cellular metabolism. The specific cellular effects depend on the nature of the synthesized compounds and their targets within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with palladium catalysts in Suzuki-Miyaura coupling reactions. The boronic ester undergoes transmetalation with the palladium catalyst, forming a palladium-boron complex. This complex then facilitates the formation of a new carbon-carbon bond through reductive elimination. The molecular mechanism involves the coordination of the boronic ester to the palladium center, followed by the transfer of the organic group from boron to palladium .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and reactivity of this compound are critical for its effectiveness in synthetic reactions. The compound is generally stable under standard storage conditions but may degrade over time if exposed to moisture or extreme temperatures. Long-term studies have shown that the boronic ester retains its reactivity for extended periods when stored properly. The temporal effects on cellular function are primarily observed in the context of the synthesized compounds rather than the boronic ester itself .

Dosage Effects in Animal Models

The effects of this compound in animal models are not well-documented, as the compound is primarily used as a reagent in synthetic chemistry rather than a direct biological agent. The dosage effects of compounds synthesized using this boronic ester can vary significantly. High doses of bioactive compounds may exhibit toxic or adverse effects, while lower doses may be therapeutically beneficial. The specific dosage effects depend on the nature of the synthesized compounds and their biological targets .

Metabolic Pathways

This compound itself is not typically involved in metabolic pathways within biological systems. The compounds synthesized using this boronic ester may interact with various metabolic enzymes and pathways. For example, pharmaceuticals synthesized using this reagent may be metabolized by cytochrome P450 enzymes, affecting their bioavailability and activity. The metabolic pathways of the synthesized compounds are crucial for understanding their pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied, as the compound is primarily used in synthetic chemistry. The distribution of synthesized compounds can be influenced by their chemical properties, such as solubility and molecular weight. Transporters and binding proteins may play a role in the cellular uptake and distribution of these compounds, affecting their localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of this compound is not well-characterized, as the compound is mainly used as a synthetic reagent. The localization of synthesized compounds within cells can be influenced by targeting signals and post-translational modifications. These factors can direct the compounds to specific compartments or organelles, affecting their activity and function. Understanding the subcellular localization of synthesized compounds is essential for elucidating their mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-difluorophenylboronic acid, pinacol ester typically involves the reaction of 2-Chloro-4,5-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified by recrystallization or chromatography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,5-difluorophenylboronic acid, pinacol ester is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. These properties make it particularly useful in certain Suzuki-Miyaura coupling reactions where other boronic esters may not perform as well .

Properties

IUPAC Name

2-(2-chloro-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)7-5-9(15)10(16)6-8(7)14/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRMQKLNWZBIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701147583
Record name 1,3,2-Dioxaborolane, 2-(2-chloro-4,5-difluorophenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-02-9
Record name 1,3,2-Dioxaborolane, 2-(2-chloro-4,5-difluorophenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(2-chloro-4,5-difluorophenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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